molecular formula C15H20N4O4S B2937141 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide CAS No. 2034278-70-9

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide

Cat. No.: B2937141
CAS No.: 2034278-70-9
M. Wt: 352.41
InChI Key: DXZXKXPLNYPOKN-JOCQHMNTSA-N
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Description

3,5-Dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a stereochemically defined (1r,4r)-cyclohexyl group substituted with a pyrimidin-2-yloxy moiety. The compound’s structure combines a rigid isoxazole ring with a conformationally restricted cyclohexyl scaffold, which may enhance target selectivity and metabolic stability.

Properties

IUPAC Name

3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-10-14(11(2)23-18-10)24(20,21)19-12-4-6-13(7-5-12)22-15-16-8-3-9-17-15/h3,8-9,12-13,19H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZXKXPLNYPOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide involves several key steps One such route begins with the preparation of the isoxazole moiety, which is achieved through the cyclization of an α,β-unsaturated nitrile with a hydroxylamine

Industrial Production Methods: Industrially, the synthesis of this compound may employ continuous flow chemistry to optimize reaction conditions and increase yield. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which is crucial for the precision needed in complex syntheses like this.

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

  • Reduction: The sulfonamide group can be reduced under specific conditions to form amine derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: Reactions often involve nucleophiles like alkoxides or amines under basic conditions.

Major Products: The major products depend on the type of reaction:

  • Oxidation: Hydroxylated derivatives of the original compound.

  • Reduction: Amine derivatives from the sulfonamide group.

  • Substitution: Derivatives with various substituents on the isoxazole ring.

Scientific Research Applications

Comprehensive Description: This compound is pivotal in various scientific research fields:

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: In the study of enzyme interactions and as a tool for probing biological pathways.

  • Medicine: Potential therapeutic uses in drug development due to its bioactive properties.

  • Industry: Used in the development of new materials with specific desired properties.

Mechanism of Action

Mechanism: The mechanism by which 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The compound's unique structure allows it to bind selectively, modulating the activity of these targets and influencing various biochemical pathways.

Molecular Targets and Pathways: The primary targets include certain kinases and proteases, which are critical in signaling pathways. By inhibiting or activating these enzymes, the compound can alter cellular responses, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Sulfonamides with Pyrazole Substituents ()

Compounds 25 , 26 , and 27 from are pyridine sulfonamides bearing pyrazole or substituted pyrazole groups. Key comparisons include:

Compound Core Structure Substituent(s) Melting Point (°C) IR SO₂ Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Isoxazole-sulfonamide Pyrimidin-2-yloxy N/A N/A N/A
25 () Pyridine-sulfonamide 4-Chlorophenyl 178–182 1170 7.35 (s, Ph), 8.96 (d, H-6 pyrid.)
26 () Pyridine-sulfonamide 3,4-Dichlorophenyl 163–166 1169 7.25 (dd, Ph), 7.69 (d, Ph)
27 () Pyridine-sulfonamide 4-Butylpyrazole 138–142 1164 0.90 (t, CH₃), 2.36 (t, CH₂)
  • The pyrimidin-2-yloxy group in the target compound may offer stronger hydrogen-bonding interactions compared to the chlorophenyl or butylpyrazole substituents in 25–27 .
  • Physical Properties : Halogenated aryl substituents (e.g., 4-chlorophenyl in 25 ) correlate with higher melting points, likely due to increased intermolecular forces. The target compound’s stereochemical complexity ((1r,4r)-cyclohexyl) may reduce crystallinity compared to planar pyridine derivatives.

Isoxazole Carboxamide Analog ()

Compound BK71159 () shares structural similarities with the target compound but differs in key substituents:

  • Structure: 3,5-Dimethyl-N-[(1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl]isoxazole-4-carboxamide.
  • Comparison: The carboxamide group replaces the sulfonamide in the target compound, reducing acidity and possibly altering solubility. The 3-cyanopyrazine substituent introduces a nitrile group, which may enhance polarity and metabolic stability compared to the pyrimidin-2-yloxy group .

Cyclohexyl Derivatives in Pharmaceutical Compositions ()

Patented cyclohexyl derivatives such as 284 and 285 () and the compound in emphasize the role of stereochemistry in drug design:

  • Stereochemical Impact : The (1r,4r) configuration in the target compound may confer conformational rigidity, analogous to the (1R,4R)- and (1S,4S)-cyclohexyl groups in 284 and 285 , which influence receptor binding and pharmacokinetics .
  • Functional Groups: The pyrimidin-2-yloxy group in the target compound contrasts with the dibenzylamino or carbamoyloxy groups in and , suggesting divergent biological targets (e.g., kinase inhibition vs. GPCR modulation).

Research Findings and Implications

Heteroaryloxy groups (pyrimidin-2-yloxy in the target compound vs. pyrazine in BK71159) balance polarity and hydrogen-bonding capacity, which may optimize target engagement .

Stereochemistry and Conformation: The (1r,4r)-cyclohexyl group in the target compound likely restricts rotational freedom, improving binding specificity compared to non-stereochemically defined analogs .

Synthetic Feasibility :

  • The synthesis of the target compound may parallel methods in (sulfonamide coupling) and (cyclohexyl-oxygen bond formation), though stereochemical control requires advanced techniques like chiral resolution or asymmetric catalysis .

Biological Activity

The compound 3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-sulfonamide is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N5O3S , with a molecular weight of 393.5 g/mol . The structure features an isoxazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.

Key Structural Features

FeatureDescription
Molecular FormulaC18H27N5O3S
Molecular Weight393.5 g/mol
Functional GroupsIsoxazole, Sulfonamide
Chirality(1R,4R) configuration

The biological activity of This compound can be attributed to several mechanisms:

  • Antibacterial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound's sulfonamide moiety likely contributes to its antibacterial properties against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : Research indicates that derivatives of isoxazole can inhibit various enzymes, including those involved in metabolic pathways. This suggests potential applications in modulating enzyme activities critical for disease processes .
  • Antiviral Properties : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of sulfonamide derivatives, including isoxazole-based compounds. Results showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the isoxazole structure can enhance antibacterial potency .
  • Antiviral Activity : Research on related furan and pyrimidine derivatives demonstrated antiviral properties against various viruses by disrupting their replication cycles. The specific interactions of this compound with viral targets remain an area for further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
4-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]cytisineAntibacterialContains a cytisine backbone
2,5-Dimethyl-N-(4-pyrimidinyl)furan-3-carboxamideAntiviralFuran ring enhances bioactivity
N-(Cyclohexyl)-2,5-dimethylfuran-3-carboxamideEnzyme inhibitorLacks pyrimidine substitution

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